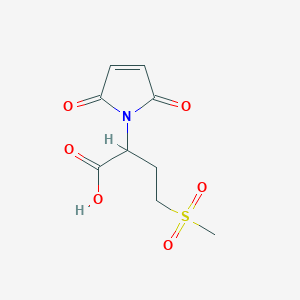
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid is an organic compound characterized by the presence of a pyrrole ring with two keto groups and a methanesulfonyl group attached to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid typically involves the reaction of maleic anhydride with appropriate amines to form the pyrrole ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid (p-TSA) to improve yield. The reaction is carried out in a mixture of DMF and toluene, with azeotropic distillation to remove water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrole ring and the methanesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets. The compound’s pyrrole ring and methanesulfonyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzenesulfonamide
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzonitrile
Uniqueness
Compared to similar compounds, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methanesulfonylbutanoic acid is unique due to its specific structural features, such as the butanoic acid chain and the methanesulfonyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-4-methylsulfonylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S/c1-17(15,16)5-4-6(9(13)14)10-7(11)2-3-8(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNDITMIOYYROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2435399.png)
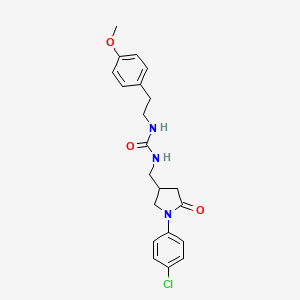
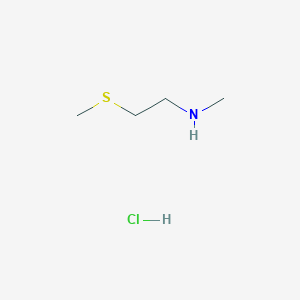
![1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2435404.png)
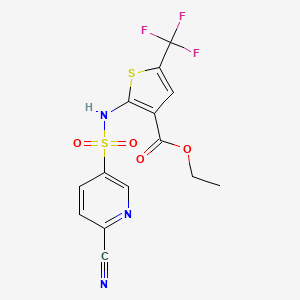
![4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2435407.png)
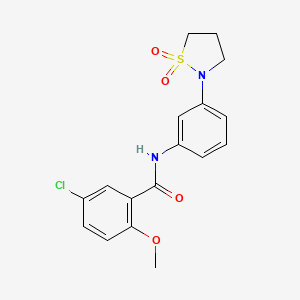
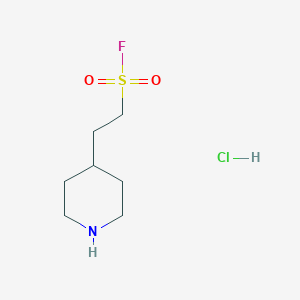
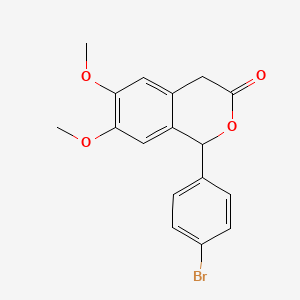
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)
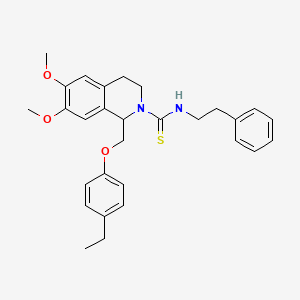
![(E)-(ETHYL N-{4-CARBAMOYL-1-[(2-CHLOROPHENYL)METHYL]-1H-1,2,3-TRIAZOL-5-YL}CARBOXIMIDATE)](/img/structure/B2435416.png)

